molecular formula C15H23F2NO4 B2535384 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid CAS No. 2567495-70-7

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid

Cat. No. B2535384
CAS RN: 2567495-70-7
M. Wt: 319.349
InChI Key: VGRXVLZIKWTFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a useful research compound. Its molecular formula is C15H23F2NO4 and its molecular weight is 319.349. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

Synthesis and Reactivity : The synthesis and chemical reactivity of spiro compounds, which share structural similarities with 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, have been extensively studied. For instance, the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane demonstrate the complex chemistry that spiro compounds can undergo, including isomerization and hydrolysis under acidic conditions, leading to various hydroxy esters and alcohols. Such reactions are indicative of the potential transformations that similar spiro compounds might undergo in scientific research, providing insights into their reactivity and potential applications in synthesis (W. Adam & E. Crämer, 1987).

Polymer Chemistry : Novel polyimides derived from spiro compounds, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), highlight the application of spiro structures in the development of materials with desirable properties like organosolubility, optical transparency, and thermal stability. These materials can form transparent, flexible films with low moisture absorption and dielectric constants, indicating their potential use in electronic and optical devices. The synthesis of these polyimides involves a spiro framework through an sp3 carbon atom, followed by reactions with aromatic tetracarboxylic dianhydrides, showcasing the versatility of spiro compounds in material science (Shujiang Zhang et al., 2010).

Chemical Synthesis and Medicinal Chemistry

Organocatalysis : The use of spiro[pyrrolidin-3,3'-oxindoles] in medicinal chemistry is underscored by their synthesis through an enantioselective organocatalytic approach, resulting in compounds with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, indicating the relevance of spiro compounds in drug design and synthesis. The methodology involves asymmetric catalytic 1,3-dipolar cycloaddition, demonstrating the utility of spiro structures in achieving high stereo- and regioselectivity in chemical synthesis (Xiao-Hua Chen et al., 2009).

Fluorination Techniques : The silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, including those with structural similarities to 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, highlights a method for C(sp(3))-F bond formation. This process is applicable in the synthesis of fluorinated molecules, which are significant in various industrial and medicinal contexts. The method is characterized by its efficiency, general applicability, and functional-group compatibility, making it a valuable tool in the fluorination of complex molecules (F. Yin et al., 2012).

properties

IUPAC Name

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO4/c1-12(2,3)22-11(21)18-14(10(19)20)8-13(9-14)4-6-15(16,17)7-5-13/h4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRXVLZIKWTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-7,7-difluorospiro[3.5]nonane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.